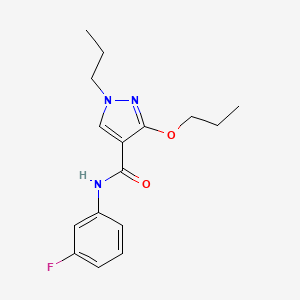
N-(3-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H20FN3O2 and its molecular weight is 305.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by relevant data and case studies.
1. Chemical Structure and Synthesis
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The specific substitution pattern of this compound is significant for its biological activity.
Synthesis Methods
The synthesis of pyrazoles typically involves various methods such as:
- Cycloaddition Reactions : Utilizing N-isocyanoiminotriphenylphosphorane in a [3 + 2] cycloaddition with terminal alkynes.
- One-Pot Reactions : Condensation of substituted aromatic aldehydes and hydrazines followed by cycloaddition with alkynes .
2. Biological Activity
The biological activity of this compound primarily revolves around its potential as an anti-inflammatory and anticancer agent.
Recent studies have highlighted several mechanisms through which this compound exerts its effects:
- HDAC Inhibition : The compound shows significant inhibitory activity against histone deacetylase 6 (HDAC6), which is crucial in regulating inflammation and cell death pathways. Its IC50 value for HDAC6 inhibition is reported at approximately 4.95 nM, indicating strong potency .
- Anti-inflammatory Effects : It has demonstrated the ability to inhibit inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are pivotal in mediating inflammatory responses in various diseases .
3. Case Studies
Several studies have evaluated the efficacy of this compound in different biological contexts:
Acute Liver Injury Model
In a mouse model of acetaminophen-induced acute liver injury, the compound exhibited protective effects at a dose of 40 mg/kg. The results indicated a significant reduction in liver damage markers and improved survival rates, suggesting its potential as a therapeutic agent for liver conditions .
Cancer Cell Lines
The compound's cytotoxic effects were evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. This suggests potential applications in cancer therapy, particularly in targeting tumors with high HDAC6 expression.
4. Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other known pyrazole derivatives.
| Compound Name | HDAC6 IC50 (nM) | Anti-inflammatory Activity | Notable Applications |
|---|---|---|---|
| N-(3-fluorophenyl)-3-propoxy... | 4.95 | Yes | Acute liver injury |
| Celecoxib | 5.0 | Yes | Arthritis treatment |
| Rimonabant | 10 | Moderate | Weight management |
5. Conclusion
This compound exhibits significant biological activity through its mechanisms as an HDAC6 inhibitor and anti-inflammatory agent. The promising results from recent studies highlight its potential therapeutic applications in treating acute liver injury and possibly cancer. Further research is warranted to fully elucidate its pharmacological profile and clinical efficacy.
属性
IUPAC Name |
N-(3-fluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c1-3-8-20-11-14(16(19-20)22-9-4-2)15(21)18-13-7-5-6-12(17)10-13/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHIBQIHVDSHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














